

Chemical structure and synthesis of Rhodamine B PEG2-NH2.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodamine B PEG2-NH2

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In-Depth Technical Guide to Rhodamine B PEG2-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, and properties of **Rhodamine B PEG2-NH2**, a fluorescent linker molecule increasingly utilized in advanced biomedical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

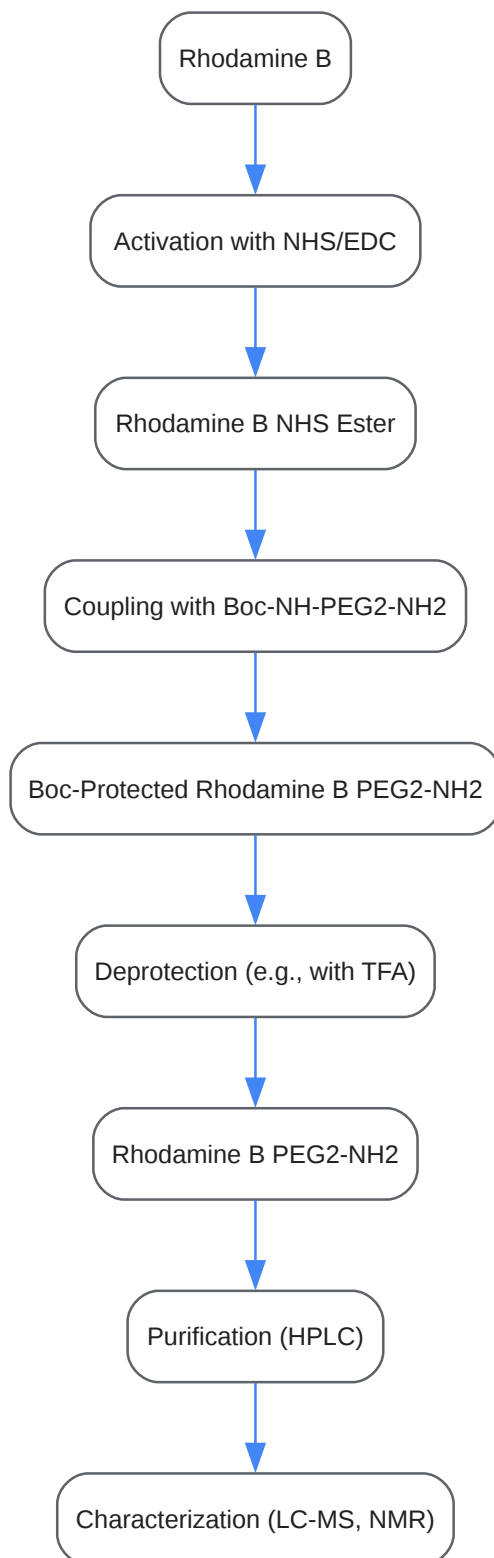
Chemical Structure and Properties

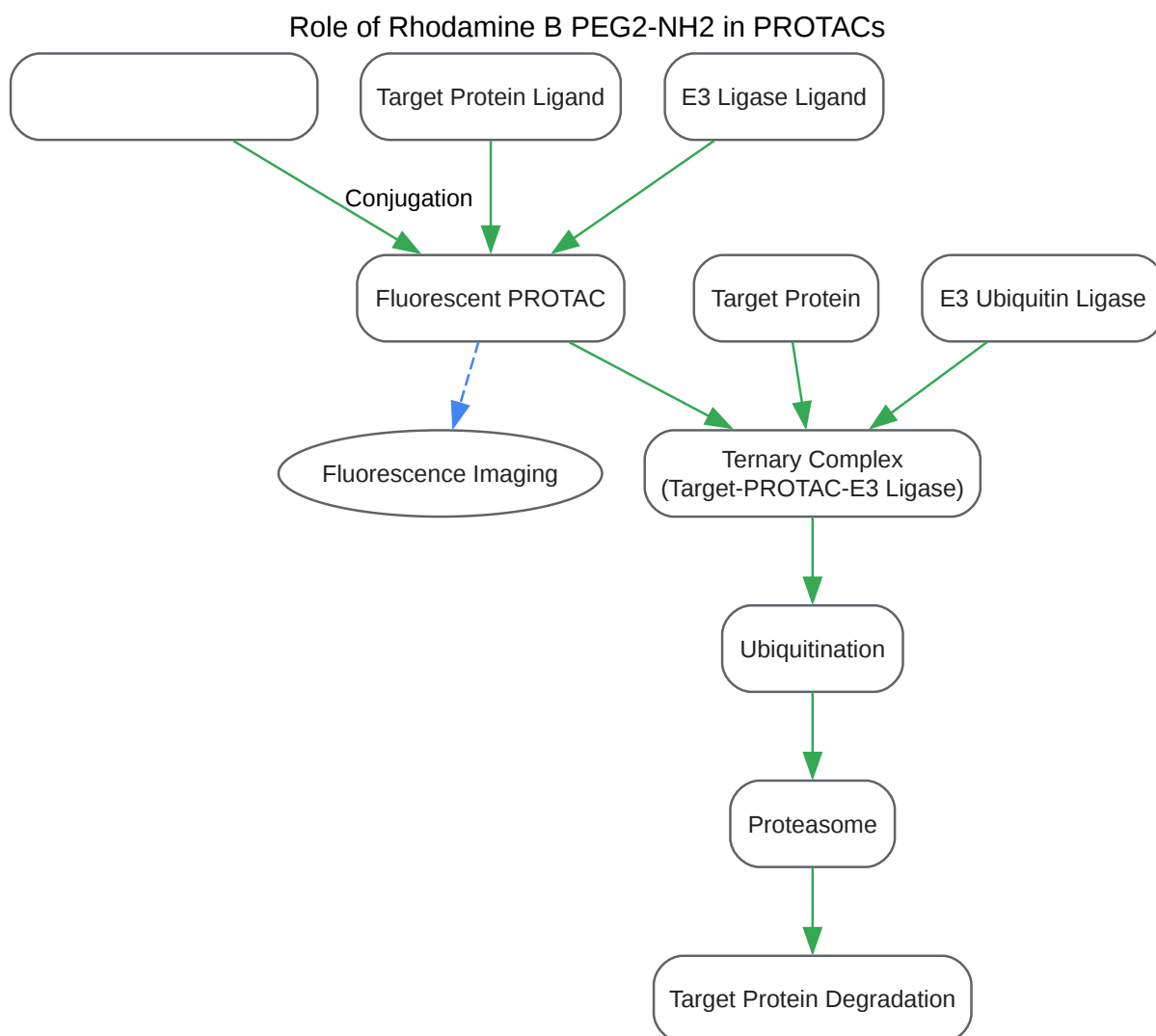
Rhodamine B PEG2-NH2 is a heterobifunctional molecule that incorporates the fluorescent dye Rhodamine B, a short polyethylene glycol (PEG) spacer, and a terminal primary amine group. This unique combination of moieties imparts valuable characteristics for bioconjugation and cellular imaging.

The core structure consists of the xanthene scaffold of Rhodamine B, which is responsible for its bright orange-red fluorescence. Attached to the carboxyl group of the Rhodamine B core is a discrete PEG linker composed of two ethylene glycol units (PEG2). This PEG linker enhances the water solubility of the molecule and provides a flexible spacer arm.^{[1][2]} The linker terminates in a primary amine (-NH2) group, which serves as a reactive handle for conjugation to various biomolecules.

A visual representation of the chemical structure is provided below:

Synthesis Workflow of Rhodamine B PEG2-NH2





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References

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- To cite this document: BenchChem. [Chemical structure and synthesis of Rhodamine B PEG2-NH2.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931447#chemical-structure-and-synthesis-of-rhodamine-b-peg2-nh2]

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